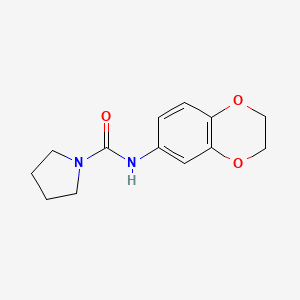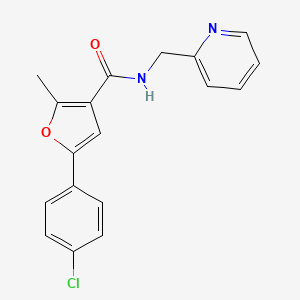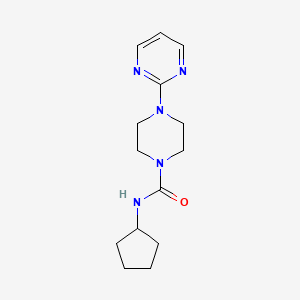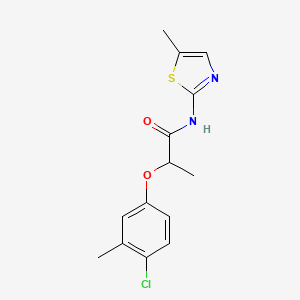![molecular formula C22H20N2O6 B4659308 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4659308.png)
4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
The compound 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a complex organic molecule known for its distinctive structural framework This compound exhibits a unique tricyclic system combined with a nitrophenyl group, making it an interesting subject of study in various fields such as synthetic chemistry, pharmaceuticals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione involves a multistep process:
Formation of the Core Structure: : Starting with the formation of the tricyclic core through a Diels-Alder reaction, where a diene and a dienophile react under controlled temperature and pressure.
Functional Group Introduction: : Introduction of the nitrophenyl group via a nitration reaction using nitric acid and sulfuric acid as nitrating agents.
Attachment of the Dimethylphenoxy Group: : This step involves a nucleophilic substitution reaction where the phenoxy group is introduced, typically using a strong base like sodium hydride (NaH) to deprotonate the phenol, making it a good nucleophile.
Industrial Production Methods
Industrial production methods often optimize these synthetic routes by:
Scaling up Reaction Vessels: : Using larger reactors to handle bigger volumes.
Continuous Flow Chemistry: : Implementing continuous flow processes to improve reaction efficiency and safety.
Automation: : Employing automated systems for reagent addition and reaction monitoring to ensure precision and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the phenoxy group, forming corresponding quinones.
Reduction: : The nitro group can be reduced to an amine using common reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron filings with hydrochloric acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Palladium on carbon (Pd/C), iron filings with hydrochloric acid (Fe/HCl).
Bases: : Sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: : Quinones and corresponding carboxylic acids.
Reduction: : Amines.
Substitution: : Various derivatives depending on the introduced substituent.
Scientific Research Applications
4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione has diverse applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Applied in the development of advanced materials, such as polymers with specific mechanical or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: : It may act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access.
Molecular Targets: : It targets specific enzymes or receptors, potentially modulating biochemical pathways involved in disease processes.
Pathways Involved: : Involvement in pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Compared to similar compounds, 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione stands out due to:
Structural Uniqueness: : Its tricyclic system combined with nitrophenyl and dimethylphenoxy groups.
Reactivity: : Its diverse reactivity profile, undergoing multiple types of chemical reactions.
Applications: : Its wide range of applications in research and industry.
List of Similar Compounds
4-[3-(3,5-dimethylphenoxy)-5-phenyl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione
4-[3-(4-nitrophenoxy)-5-phenyl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione
4-[3-(3,5-dimethylphenoxy)-5-bromo-phenyl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-11-5-12(2)7-15(6-11)29-16-9-13(8-14(10-16)24(27)28)23-21(25)19-17-3-4-18(30-17)20(19)22(23)26/h5-10,17-20H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGGSYRIBDYTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4C5CCC(C4C3=O)O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-3-{[(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4659225.png)

METHANONE](/img/structure/B4659233.png)
![N~1~-(4-METHYLPHENYL)-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4659236.png)
![3-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B4659243.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4659256.png)


![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B4659278.png)

![N-(2-METHOXYPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4659296.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-](/img/structure/B4659304.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-isopropylbenzenesulfonamide](/img/structure/B4659315.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4659323.png)
